Product packaging for Methyl 4-thiomethylbenzoylformate(Cat. No.:)

Methyl 4-thiomethylbenzoylformate

Cat. No.: B8001016
M. Wt: 210.25 g/mol
InChI Key: VEVQCDDBHIWOBJ-UHFFFAOYSA-N
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Description

Methyl 4-thiomethylbenzoylformate is a useful research compound. Its molecular formula is C10H10O3S and its molecular weight is 210.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3S B8001016 Methyl 4-thiomethylbenzoylformate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-methylsulfanylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-13-10(12)9(11)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVQCDDBHIWOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Thiomethylbenzoylformate

Synthesis of 4-(Methylthio)phenyl Precursors

A crucial precursor is 4-(methylthio)benzoic acid or its derivatives. The synthesis of 4-(methylthio)benzoic acid can be achieved through various routes. One common method involves the nucleophilic substitution of a para-substituted benzoic acid derivative, such as 4-bromobenzoic acid, with a methylthiolate source like sodium methyl mercaptide. This reaction is often catalyzed by copper salts. A similar approach has been documented for the synthesis of 4-methylthio phenylacetic acid from 4-bromobenzene acetic acid and sodium methyl mercaptide, which could be adapted for the synthesis of the corresponding benzoic acid. google.com

Alternatively, the direct functionalization of thioanisole (B89551) (methyl phenyl sulfide) can be employed. For instance, Friedel-Crafts acylation of thioanisole can introduce a carbonyl group at the para position, which can then be further manipulated to form the desired α-keto ester.

The synthesis of 4-(methylthio)benzoyl chloride, a key intermediate for some synthetic routes, is typically achieved by treating 4-(methylthio)benzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. sielc.comsigmaaldrich.comchemicalbook.com The reaction with oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a common and efficient method for preparing acyl chlorides under mild conditions. prepchem.com

For Grignard-based syntheses, the preparation of 4-(methylthio)phenylmagnesium bromide is essential. This is typically accomplished by reacting 4-bromo(methylthio)benzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. youtube.com The successful formation of the Grignard reagent requires careful control of reaction conditions to prevent side reactions.

Starting Material Considerations

The selection of starting materials is guided by factors such as commercial availability, cost, and the efficiency of the synthetic route. Thioanisole and para-substituted phenols are common and relatively inexpensive starting materials for the synthesis of the 4-(methylthio)phenyl core.

The following table summarizes key starting materials and precursors for the synthesis of Methyl 4-thiomethylbenzoylformate:

Starting Material/PrecursorSynthetic Utility
4-Bromobenzoic acidPrecursor for 4-(methylthio)benzoic acid via nucleophilic substitution.
ThioanisoleStarting material for Friedel-Crafts acylation to introduce a para-carbonyl group.
4-(Methylthio)benzoic acidDirect precursor for 4-(methylthio)benzoyl chloride.
4-Bromo(methylthio)benzenePrecursor for the Grignard reagent, 4-(methylthio)phenylmagnesium bromide.
Dimethyl oxalateReactant with the Grignard reagent to form the α-keto ester.
Oxalyl chlorideReagent for the conversion of carboxylic acids to acyl chlorides.
Sodium methyl mercaptideSource of the methylthio group in nucleophilic substitution reactions.

The choice of a specific synthetic pathway and the corresponding starting materials will depend on the desired scale of production, the availability of reagents and equipment, and the required purity of the final product.

Chemical Reactivity and Transformations of Methyl 4 Thiomethylbenzoylformate

Reactivity of the Benzoylformate Moiety in Methyl 4-thiomethylbenzoylformate

The benzoylformate moiety, an α-keto ester, is characterized by two adjacent carbonyl groups. The ketone carbonyl is highly electrophilic, making it a prime target for nucleophilic attack. The ester group, while less reactive, can undergo hydrolysis and transesterification under appropriate conditions.

Nucleophilic Addition Reactions at the Carbonyl Center

The ketone carbonyl group in this compound is susceptible to attack by a wide variety of nucleophiles. This reactivity is a hallmark of α-keto esters and has been exploited in the synthesis of complex molecules. nih.gov The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which can then be protonated to yield an α-hydroxy ester.

A general representation of this reaction is the addition of an organometallic reagent, such as a Grignard reagent (R-MgBr), to the keto-carbonyl. This reaction proceeds with high chemoselectivity, favoring attack at the more electrophilic ketone over the ester. The resulting product is a tertiary alcohol, as illustrated in the following scheme:

Scheme 1: General Nucleophilic Addition of a Grignard Reagent to this compound.

In a specific example from the synthesis of (+)-camptothecin, a complex alkaloid, an α-ketoester was reacted with isopropenylmagnesium bromide. This reaction resulted in the highly diastereoselective formation of an α-hydroxyester, demonstrating the synthetic utility of this transformation. beilstein-journals.org While this example uses a different α-ketoester, the principle of nucleophilic addition at the ketone carbonyl is directly applicable to this compound.

NucleophileProduct TypeReaction Conditions
Grignard Reagents (R-MgX)α-Hydroxy-α-aryl EstersAnhydrous ether or THF
Organolithium Reagents (R-Li)α-Hydroxy-α-aryl EstersAnhydrous ether or THF
Hydrides (e.g., NaBH₄)α-Hydroxy EstersProtic solvent (e.g., methanol (B129727), ethanol)
Cyanide (e.g., KCN)CyanohydrinsAqueous or alcoholic solution, often with acid catalyst

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center of α-Keto Esters.

Condensation and Coupling Reactions Involving this compound

While the α-protons of β-keto esters are readily removed to form enolates for condensation reactions like the Claisen condensation, the α-keto ester moiety of this compound lacks these acidic protons. libretexts.org Therefore, it typically acts as an electrophilic partner in condensation reactions.

For instance, in a crossed Claisen condensation, an enolizable ester can be deprotonated to form an enolate, which can then attack the ketone carbonyl of this compound. However, such reactions can often lead to complex product mixtures if both esters are enolizable. libretexts.org A more controlled approach involves using a non-enolizable ester as the electrophile, a role that this compound can fulfill.

Palladium-catalyzed coupling reactions of β-keto esters have been extensively studied, often involving decarboxylation to form π-allylpalladium enolates. sigmaaldrich.com While not directly applicable due to the α-keto arrangement, related palladium-catalyzed cross-coupling reactions could potentially involve the aryl halide bond if the thioether were replaced by a halide, or C-H activation of the aromatic ring.

Ester Hydrolysis and Transesterification Pathways

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The hydrolysis of α-keto esters is of particular interest in biological systems, as these compounds can be susceptible to spontaneous hydrolysis in aqueous environments. nih.gov

Base-catalyzed hydrolysis typically proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the ester carbonyl. Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, making it more electrophilic for attack by water.

Transesterification, the conversion of one ester to another, is a valuable transformation in organic synthesis. However, studies on the selective transesterification of β-keto esters have shown that α-keto esters, like this compound, are generally unreactive under the same conditions. rsc.orgucc.ie This difference in reactivity is attributed to the inability of α-keto esters to form the necessary six-membered chelated intermediate with the catalyst. rsc.org

ReactionReagentsProduct
Basic HydrolysisNaOH or KOH in water/alcohol4-Thiomethylbenzoylformic acid
Acidic HydrolysisH₂SO₄ or HCl in water/alcohol4-Thiomethylbenzoylformic acid
TransesterificationAlcohol, Acid or Base CatalystGenerally unreactive under standard conditions for β-keto esters

Table 2: Hydrolysis and Transesterification of this compound.

Transformations Involving the Thioether Linkage in this compound

The thioether group (-S-CH₃) in this compound is a versatile functional handle that can undergo oxidation to form sulfoxides and sulfones, or alkylation to generate sulfonium (B1226848) salts.

Oxidation Reactions of the Thioether Group

The sulfur atom of the thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. The oxidation to the sulfoxide is often achieved under milder conditions, while stronger oxidizing agents or harsher conditions are required for the formation of the sulfone.

For example, photochemical oxidation of thioanisole (B89551) derivatives can be achieved using blue light irradiation in the presence of a sensitizer (B1316253) like titanium dioxide. researchgate.net This method allows for the generation of α-thioalkyl radicals, leading to further reactions.

Oxidation LevelReagentProduct
SulfoxideH₂O₂, m-CPBA (1 equiv.)Methyl 4-(methylsulfinyl)benzoylformate
Sulfonem-CPBA (2 equiv.), KMnO₄Methyl 4-(methylsulfonyl)benzoylformate

Table 3: Oxidation Products of the Thioether Group.

Alkylation and Sulfonium Salt Formation

The lone pair of electrons on the sulfur atom allows the thioether group to act as a nucleophile, reacting with alkylating agents to form sulfonium salts. Common alkylating agents include alkyl halides (e.g., methyl iodide) and alkyl triflates.

The resulting sulfonium salt is a positively charged species that can be a good leaving group in subsequent reactions or can be used in ylide formation. The presence of the electron-withdrawing benzoylformate group can influence the nucleophilicity of the thioether, potentially requiring more forcing conditions for alkylation compared to electron-rich aryl thioethers. sigmaaldrich.com

Scheme 2: Alkylation of this compound to form a Sulfonium Salt.

Aromatic Ring Functionalization of this compound

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of EAS reactions are governed by the electronic properties of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com

The thiomethyl (-SMe) group is generally considered an activating group and an ortho-, para-director in electrophilic aromatic substitution. rsc.orgpearson.com This is due to the ability of the sulfur atom's lone pairs to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the cationic intermediate formed during the reaction. pearson.com The activating nature of the thiomethyl group is supported by studies on the protodesilylation of thioanisole (methylthiobenzene), a related compound. rsc.org

Conversely, the methyl benzoylformate group is expected to be a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl and ester functionalities. In this compound, the thiomethyl group is in the para position relative to the methyl benzoylformate group. The directing effects of these two opposing groups will influence the position of incoming electrophiles.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. wikipedia.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) onto the aromatic ring, often catalyzed by a Lewis acid. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, the focus is on reactions involving the aryl thioether moiety. These reactions are crucial for the synthesis of complex molecules, including pharmaceuticals and materials. nih.govnih.gov

Aryl thioethers can be synthesized through the palladium-catalyzed coupling of aryl halides with thiols. nih.govresearchgate.net While this compound already possesses a thioether group, understanding these reactions provides insight into its potential transformations. For instance, the carbon-sulfur bond of the aryl thioether could potentially undergo cleavage and subsequent coupling with other organic groups under specific palladium-catalyzed conditions.

Key features of palladium-catalyzed cross-coupling reactions involving aryl thioethers include:

Catalyst Systems: These reactions typically employ a palladium source, such as Pd(OAc)₂ or a pre-catalyst, in combination with a phosphine (B1218219) ligand. nih.govresearchgate.net The choice of ligand is critical for the reaction's efficiency and substrate scope. researchgate.net

Reaction Conditions: The reactions are often carried out in the presence of a base and at elevated temperatures, sometimes with the aid of microwave irradiation to accelerate the reaction. researchgate.net

Substrate Scope: A wide range of aryl halides (iodides, bromides, and chlorides) and thiols (both aliphatic and aromatic) can be coupled using these methods. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Thioether Synthesis

Aryl HalideThiolCatalyst SystemProductReference
Aryl Iodide/BromideTin-thiolatesPd catalyst with DiPPF or BINAP-Tol ligandAromatic thioether researchgate.net
Aryl HalidesTriisopropylsilanethiol (TIPS-SH)Pd(OAc)₂ and CyPF-tBu ligandProtected arenethiols nih.gov
Aryl HalidesThiolsPd(OAc)₂/1,1′-bis(diisopropylphosphino)ferroceneAryl thioethers researchgate.net

This table illustrates general methodologies for aryl thioether synthesis and does not represent direct reactions of this compound.

Derivatization Strategies of this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. sigmaaldrich.com This can be done to enhance its reactivity, improve its analytical detection, or create new molecules with desired biological or material properties. sigmaaldrich.comgreyhoundchrom.com

For this compound, derivatization can be targeted at its key functional groups: the ester, the ketone, and the thioether.

Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-thiomethylbenzoylformic acid. chemicalbook.com This acid can then be further functionalized, for example, by forming amides or other esters.

Ketone Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. This transformation would yield methyl 4-thiomethylmandelate.

Thioether Oxidation: The thiomethyl group can be oxidized to a sulfoxide or a sulfone. These oxidized derivatives often exhibit different biological activities compared to the parent thioether. nih.gov

Derivatization is also a common technique in analytical chemistry, particularly for gas chromatography (GC), to improve the volatility and thermal stability of analytes. sigmaaldrich.com While specific derivatization procedures for the GC analysis of this compound are not detailed in the provided search results, general methods like silylation are often employed for compounds containing hydroxyl or carboxylic acid groups that could be introduced through the derivatization strategies mentioned above. sigmaaldrich.com

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReagent/ConditionProduct
EsterAcid or Base (Hydrolysis)4-thiomethylbenzoylformic acid
KetoneReducing Agent (e.g., NaBH₄)Methyl 4-thiomethylmandelate
ThioetherOxidizing Agent (e.g., H₂O₂)Methyl 4-methylsulfinylbenzoylformate or Methyl 4-methylsulfonylbenzoylformate

Mechanistic Investigations of Reactions Involving Methyl 4 Thiomethylbenzoylformate

Elucidation of Reaction Mechanisms for Synthetic Pathways to Methyl 4-thiomethylbenzoylformate

The synthesis of this compound can be efficiently achieved through the Friedel-Crafts acylation of thioanisole (B89551) with methyl oxalyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones. organic-chemistry.org The mechanism proceeds through a well-established pathway involving the generation of a highly reactive acylium ion intermediate.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The first step involves the reaction between methyl oxalyl chloride and the Lewis acid catalyst to form an acylium ion. This electrophile is resonance-stabilized, which facilitates the subsequent attack on the electron-rich aromatic ring of thioanisole.

The thioanisole, with its electron-donating methylthio (-SCH₃) group, is activated towards electrophilic attack, primarily at the para position due to steric hindrance at the ortho positions and the directing effect of the sulfur atom. The acylium ion is then attacked by the π-electrons of the thioanisole ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

In the final step, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is also regenerated in this step.

A plausible set of reaction conditions for this synthesis is outlined in the table below.

ParameterValue/ConditionPurpose
Arene ThioanisoleThe aromatic substrate.
Acylating Agent Methyl oxalyl chlorideProvides the benzoylformate moiety.
Catalyst Aluminum chloride (AlCl₃)Lewis acid to generate the acylium ion. organic-chemistry.org
Solvent Dichloromethane (CH₂Cl₂)An inert solvent for the reaction.
Temperature 0 °C to room temperatureTo control the reaction rate and minimize side reactions.
Work-up Aqueous acid washTo quench the reaction and remove the catalyst.

Kinetic Studies of this compound Transformations

The transformations of this compound, such as its hydrolysis, are subject to kinetic control. The hydrolysis of esters, a fundamental reaction in organic chemistry, can be catalyzed by either acid or base. acs.org The study of the kinetics of these reactions provides valuable information about the reaction mechanism and the stability of the compound under different conditions.

Under acidic conditions, the hydrolysis of this compound is expected to follow a mechanism involving the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 4-thiomethylbenzoylformic acid.

In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion is followed by a proton transfer from the newly formed carboxylic acid to the methoxide, resulting in the carboxylate salt and methanol. This reaction is essentially irreversible.

Reaction ConditionRate LawHypothetical Rate Constant (k) at 25°C
Acid-Catalyzed Hydrolysis (1 M HCl) Rate = k[Ester][H⁺]1.5 x 10⁻⁴ M⁻¹s⁻¹
Base-Catalyzed Hydrolysis (0.1 M NaOH) Rate = k[Ester][OH⁻]2.0 x 10⁻² M⁻¹s⁻¹

Mechanistic Insights into this compound's Role in Photoinitiation Processes

This compound belongs to the class of α-keto esters, which are known to be efficient photoinitiators. lookchem.comacs.org Upon absorption of UV light, these molecules can undergo cleavage to generate reactive radical species that can initiate polymerization reactions. The photochemical behavior of these compounds is governed by the Norrish Type I reaction. wikipedia.orgyoutube.com

Radical Generation Mechanisms from this compound

The primary photochemical process for α-keto esters like this compound is the Norrish Type I cleavage. This reaction involves the homolytic cleavage of the carbon-carbon bond between the two carbonyl groups upon excitation by light. libretexts.orgyoutube.com

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). It can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). From either the singlet or triplet state, the molecule can undergo α-cleavage, breaking the bond between the benzoyl group and the ester carbonyl group. This cleavage results in the formation of two radical species: a 4-(methylthio)benzoyl radical and a methoxycarbonyl radical.

These highly reactive radicals can then initiate the polymerization of monomers, such as acrylates or methacrylates, by adding to the double bond of the monomer, thus starting the polymer chain growth.

Energy Transfer and Electron Transfer Pathways in Photochemistry

In addition to direct photolysis, the excited triplet state of this compound can also participate in energy transfer and electron transfer processes. The triplet state of a molecule is often long-lived enough to interact with other molecules in the system.

Energy Transfer: If the triplet energy of the photoinitiator is higher than that of an acceptor molecule, it can transfer its energy to the acceptor, a process known as triplet-triplet energy transfer. This can be used to sensitize other reactions. For a compound like this compound, its triplet energy would be a key parameter in determining its ability to act as a photosensitizer.

Electron Transfer: The excited state of a molecule is both a better electron donor and a better electron acceptor than its ground state. Therefore, the excited this compound could potentially engage in electron transfer with a suitable donor or acceptor molecule, leading to the formation of radical ions which could also initiate polymerization.

The following table provides plausible photophysical data for this compound, based on data for related benzoylformate derivatives. lookchem.com

Photophysical PropertyPlausible ValueSignificance
λmax (in Methanol) ~320 nmWavelength of maximum light absorption.
Triplet Energy (ET) ~65 kcal/molDetermines the feasibility of energy transfer to other molecules.
Quantum Yield of Intersystem Crossing (ΦISC) High (~0.9)Efficiency of forming the reactive triplet state.
Quantum Yield of α-Cleavage (Φcleavage) Moderate to HighEfficiency of radical generation upon light absorption.

Isotopic Labeling Studies in Mechanistic Organic Chemistry

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. acs.orgacs.orglibretexts.org While specific isotopic labeling studies on this compound are not documented in the literature, we can propose several experiments based on the mechanisms discussed above to gain deeper insights.

Deuterium Labeling for Friedel-Crafts Acylation: To probe the rate-determining step of the Friedel-Crafts acylation, thioanisole could be deuterated at the para position. If the C-H (or C-D) bond cleavage is part of the rate-determining step, a primary kinetic isotope effect (KIE) greater than 1 (kH/kD > 1) would be observed. youtube.com However, in most electrophilic aromatic substitutions, the formation of the sigma complex is rate-determining, and the KIE is close to 1.

¹⁸O Labeling in Ester Hydrolysis: The mechanism of ester hydrolysis can be confirmed using ¹⁸O-labeled water. If the reaction proceeds via the common acyl-oxygen cleavage pathway, the ¹⁸O from the water will be incorporated into the resulting carboxylic acid (4-thiomethylbenzoylformic acid). If alkyl-oxygen cleavage were to occur, the ¹⁸O would be found in the methanol product.

¹³C Labeling in Photochemical Cleavage: To confirm the Norrish Type I cleavage mechanism, this compound could be synthesized with a ¹³C label on one of the carbonyl carbons. Analysis of the products of photolysis, for example by mass spectrometry or NMR, would allow for the definitive identification of the fragments and confirm the site of bond cleavage.

The table below summarizes these proposed isotopic labeling studies.

Proposed ExperimentIsotope UsedMechanistic QuestionExpected Outcome for Proposed Mechanism
Kinetics of Friedel-Crafts Acylation Deuterium (D) at the para-position of thioanisoleIs C-H bond breaking rate-determining?A kinetic isotope effect (kH/kD) close to 1, indicating that the formation of the sigma complex is the slow step. acs.org
Acid-Catalyzed Hydrolysis Oxygen-18 (¹⁸O) in waterDoes the reaction proceed via acyl-oxygen or alkyl-oxygen cleavage?The ¹⁸O label is incorporated into the 4-thiomethylbenzoylformic acid product.
Photochemical Cleavage Carbon-13 (¹³C) at the ester carbonyl carbonWhich C-C bond is cleaved during photolysis?The ¹³C label is found in the methoxycarbonyl radical fragment.

Applications of Methyl 4 Thiomethylbenzoylformate in Advanced Organic Synthesis

Methyl 4-thiomethylbenzoylformate as a Building Block in Complex Molecule Synthesis

The inherent functionalities of this compound, namely the α-ketoester and the thiomethyl-substituted aromatic ring, make it a promising candidate for the construction of intricate molecular architectures.

The enantioselective reduction of α-ketoesters is a fundamental and well-established strategy for the synthesis of optically active α-hydroxy esters, which are valuable chiral building blocks for numerous pharmaceuticals. For instance, the asymmetric reduction of the parent compound, methyl benzoylformate, has been extensively studied and can yield (R)-(-)-mandelic acid methyl ester, a key intermediate for drugs like semi-synthetic penicillins and cephalosporins. chemicalbook.com This transformation is often achieved with high enantioselectivity through biocatalysis using yeast strains such as Saccharomyces cerevisiae or through catalytic hydrogenation with chiral catalysts. chemicalbook.com

Given this precedent, this compound is an excellent candidate for asymmetric reduction to produce the corresponding chiral α-hydroxy ester, Methyl 4-thiomethylmandelate. The electron-donating nature of the 4-thiomethyl group may influence the electronic density of the carbonyl group, potentially affecting the reaction kinetics and the stereoselectivity of the reduction. The resulting chiral product would be a valuable synthon for introducing a thiomethyl-phenyl moiety into complex chiral molecules.

Table 1: Potential Chiral Products from the Asymmetric Reduction of this compound

Starting MaterialReduction MethodPotential Chiral ProductSignificance of Product
This compoundAsymmetric Hydrogenation(R)- or (S)-Methyl 4-thiomethylmandelateBuilding block for novel chiral pharmaceuticals and materials
This compoundBiocatalytic Reduction(R)- or (S)-Methyl 4-thiomethylmandelate"Green" synthesis of optically active compounds

The α-ketoester functionality of this compound provides a versatile handle for the construction of various heterocyclic rings, which are core structures in many biologically active compounds. The reaction of α-ketoesters with binucleophilic reagents is a common strategy for synthesizing heterocycles. For example, condensation reactions with hydrazines or their derivatives can lead to the formation of 1,2,4-triazine (B1199460) derivatives. researchgate.net

The thiomethyl group on the phenyl ring of this compound can also participate in or influence cyclization reactions. Furthermore, the presence of the sulfur atom offers a site for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can in turn modulate the biological activity and physical properties of the resulting heterocyclic compounds. While direct examples involving this compound are scarce, the general reactivity patterns of α-ketoesters suggest its utility in synthesizing novel substituted oxazoles, thiazoles, and other important heterocyclic systems. clockss.org

Role of this compound in Polymer Chemistry Applications

The benzoylformate scaffold is known for its utility in polymer chemistry, particularly in the realm of photoinitiation. The introduction of a thiomethyl group can be expected to fine-tune the photochemical properties of the molecule, offering new possibilities in this field.

Methyl benzoylformate is recognized as a Type II photoinitiator. longchangchemical.com Upon exposure to UV light, Type II photoinitiators undergo excitation and then abstract a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate free radicals that initiate polymerization. nih.gov This process is crucial for UV-curable inks, coatings, and adhesives. longchangchemical.com

This compound, as a derivative, is also expected to function as a photoinitiator. The thiomethyl group, being electron-donating, can influence the absorption spectrum of the molecule, potentially shifting its maximum absorption wavelength (λmax). This could allow for the use of different light sources, such as longer-wavelength UV or even visible light, which is often desirable to reduce potential damage to substrates and to increase the penetration depth of the light. The efficiency of the photoinitiation process, including the rate of polymerization and the final monomer conversion, could also be affected by the electronic nature of the 4-thiomethyl substituent.

Table 2: Comparison of Potential Photoinitiator Properties

PhotoinitiatorTypePotential Wavelength RangeKey Features
Methyl BenzoylformateType IIUVWell-established, requires co-initiator
This compoundType II (Predicted)UV/Visible (Predicted)Potential for longer wavelength absorption due to the thiomethyl group

Beyond its role as a photoinitiator, this compound can serve as a monomer or a precursor for the synthesis of functional polymers. The ester and keto groups can be chemically modified to introduce polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups. The resulting monomers could then be polymerized to create polymers with pendant thiomethylbenzoyl groups.

These specialized polymers could exhibit unique properties. For example, the presence of the sulfur atom could enhance the refractive index of the polymer, making it suitable for optical applications. The thiomethylphenyl moiety might also impart specific thermal or mechanical properties to the polymer. Adamantane-containing polymers, for instance, show improved thermal stability and glass transition temperatures. researchgate.net While not containing adamantane, the bulky and polarizable thiomethylbenzoyl group could similarly influence polymer properties.

Catalyst Development and Ligand Synthesis from this compound

The structural features of this compound also suggest its potential as a precursor for the synthesis of novel ligands for catalysis. The ability to introduce chirality, as discussed in section 5.1.1, is a key step in developing ligands for asymmetric catalysis.

The chiral α-hydroxy ester derived from this compound can be further elaborated into more complex ligand structures. The oxygen and sulfur atoms in the molecule can act as donor atoms to coordinate with metal centers. The aromatic ring provides a rigid scaffold, which is often beneficial for creating a well-defined chiral environment around a catalytic metal center.

Furthermore, the thiomethyl group itself can be a site for coordination or can be transformed into other functional groups suitable for ligand design. For example, oxidation to a sulfoxide would introduce a new chiral center and a stronger coordinating group. The development of such ligands could lead to new catalysts for a variety of organic transformations, including hydrogenations, C-C bond-forming reactions, and oxidations.

Based on the conducted research, there is no publicly available scientific literature detailing the applications of this compound in material science beyond polymerization. Searches for research findings, data tables, and detailed studies concerning the use of this specific compound in areas such as photolithography, organic electronics, or surface modification did not yield any relevant results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the "" with a focus on "Application in Material Science beyond Polymerization" as per the provided outline. The requested content appears to be outside the scope of currently published research.

Photochemistry and Photophysical Mechanisms of Methyl 4 Thiomethylbenzoylformate

Photoreactivity Mechanisms of Methyl 4-thiomethylbenzoylformate

Dissociation Pathways upon Photoexcitation

There is currently no available scientific literature detailing the specific dissociation pathways of this compound upon photoexcitation.

Intermolecular and Intramolecular Photochemical Reactions

Specific intermolecular and intramolecular photochemical reactions for this compound have not been documented in published research.

Wavelength Dependence and Quantum Yield Studies in Photoinitiation

No data from wavelength dependence or quantum yield studies for the photoinitiation by this compound could be found in the scientific literature.

Advanced Spectroscopic Techniques for Investigating Photochemical Intermediates

There are no published studies that utilize advanced spectroscopic techniques to investigate the photochemical intermediates of this compound.

Computational and Theoretical Studies of Methyl 4 Thiomethylbenzoylformate

Molecular Orbital Analysis and Electronic Structure of Methyl 4-thiomethylbenzoylformate

Molecular orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. An analysis of this compound would involve calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.

For this compound, these calculations would reveal how the thiomethyl and methyl formate (B1220265) groups influence the electron distribution across the benzoyl core. This information is vital for understanding its reactivity in chemical reactions.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to predict the most likely pathways for its reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface can be mapped out.

This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. For instance, DFT could be used to model the hydrolysis of the ester group or oxidation of the sulfide (B99878) group, identifying the most energetically favorable routes for these transformations. Studies on related benzoylformate compounds have utilized DFT to understand enzymatic reaction mechanisms, and a similar approach could be applied here. frontiersin.orgresearchgate.netdoaj.org

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.netdoaj.org An MD simulation of this compound would provide insights into its conformational flexibility. The molecule possesses several rotatable bonds, and MD simulations could explore the different conformations (rotamers) that are accessible at a given temperature and in a specific solvent.

By analyzing the simulation trajectory, the most stable, low-energy conformations can be identified. This is critical because the three-dimensional shape of a molecule often dictates its reactivity and how it interacts with other molecules, such as biological receptors or catalysts. The simulations would reveal the preferred orientations of the thiomethyl and methyl formate substituents relative to the benzene (B151609) ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. Should this compound be part of a series of related compounds with measured activities, a QSAR model could be developed.

This involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., steric, electronic, and hydrophobic properties). A mathematical equation is then derived to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of molecules with desired properties. While no specific QSAR model for this compound was found, the methodology is widely applied in drug design and materials science. frontiersin.orgnih.gov

Future Directions and Emerging Research Avenues for Methyl 4 Thiomethylbenzoylformate

Exploration of New Synthetic Applications and Transformations

The exploration of new synthetic applications for Methyl 4-thiomethylbenzoylformate is a burgeoning area of research. While direct applications are still under investigation, the reactivity of its core structure provides a fertile ground for developing novel transformations. The presence of the α-keto ester functionality allows for a variety of reactions, including but not limited to, additions to the carbonyl group, enolate chemistry, and various cycloadditions.

A particularly promising avenue is the use of this compound as a building block in the synthesis of heterocyclic compounds. The α-keto ester can act as a key synthon in reactions with binucleophiles to construct a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. Furthermore, the thioether linkage can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic properties and biological activity of the resulting molecules.

Recent studies on related α-keto esters have highlighted their utility as photoinitiators in polymerization reactions. amazonaws.comresearchgate.netdntb.gov.ua The benzoylformate scaffold is known to undergo efficient Norrish Type I cleavage upon photoirradiation to generate reactive radicals. researchgate.net The introduction of a sulfur atom, as in this compound, could influence the photophysical properties and initiation efficiency, potentially leading to the development of novel photoinitiators for applications in coatings, adhesives, and 3D printing. amazonaws.comresearchgate.netdntb.gov.ua

Design and Synthesis of Advanced Analogues with Tuned Reactivity

The design and synthesis of advanced analogues of this compound with tailored reactivity is a key area for future research. By systematically modifying the aromatic ring, the ester group, and the sulfur substituent, a library of compounds with fine-tuned electronic and steric properties can be generated. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the reactivity of the carbonyl group and influence the stability of reaction intermediates.

The synthesis of "Methyl p-methylthiobenzoylformate" (S-MBF), the subject of this article, has been reported via the acylation of thioanisole (B89551). amazonaws.com This approach provides a template for the synthesis of a diverse range of analogues. By employing different substituted thioanisoles, a variety of aryl thioether derivatives can be accessed. Furthermore, variation of the acylating agent would allow for the introduction of different ester groups, moving beyond the methyl ester to potentially more complex and functionalized variants.

A recent metal- and additive-free approach for the synthesis of β-keto thioethers from aryldiazoacetates and thiols offers another promising strategy for generating analogues. patsnap.com Although this method yields β-keto thioethers, the underlying principles could be adapted for the synthesis of α-keto thioether analogues of this compound, providing a milder and potentially more sustainable synthetic route.

Starting Material Reagents Product Yield Reference
ThioanisoleAluminum trichloride, DichloromethaneMethyl p-methylthiobenzoylformate (S-MBF)65% amazonaws.com

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient and atom-economical approach to chemical synthesis. nih.govchemicalpapers.com The integration of this compound into MCRs and cascade processes is a largely unexplored but highly promising research direction.

The α-keto ester functionality is an ideal component for various MCRs, such as the Passerini and Ugi reactions. nih.gov By participating in these reactions, this compound could provide rapid access to complex, polyfunctional molecules with potential biological activity. The thioether group would be carried through the transformation, offering a handle for further functionalization in the final product.

Furthermore, the development of novel MCRs specifically designed around the unique reactivity of this compound is a compelling prospect. For example, a one-pot, three-component reaction involving an amine, a thiol, and an α-keto ester has been reported to produce α-amino and α-thio carbonyl compounds. patsnap.com Applying this methodology to this compound could lead to the efficient synthesis of novel compounds with both amino and thioether functionalities.

Development of Environmentally Benign Chemical Processes Utilizing this compound

The development of environmentally benign or "green" chemical processes is a central theme in modern chemistry. asianpubs.orgorientjchem.org Future research on this compound will undoubtedly focus on creating sustainable synthetic methods for its preparation and utilization.

One promising avenue is the use of solid acid catalysts for the synthesis of benzoylformate esters. google.com Traditional methods often rely on corrosive and environmentally hazardous liquid acids. The development of recyclable solid acid catalysts for the synthesis of this compound would significantly improve the environmental footprint of its production. google.com

Another aspect of green chemistry is the development of reactions that proceed under mild conditions and with high atom economy. The exploration of catalytic and multicomponent reactions, as discussed in the previous section, aligns with these principles. prepchem.com For instance, the use of water as a solvent in the synthesis of related heterocyclic compounds has been demonstrated to be a viable and environmentally friendly alternative to volatile organic solvents. prepchem.com

Q & A

Q. What are the critical steps in synthesizing Methyl 4-thiomethylbenzoylformate, and how can reaction conditions be optimized?

Synthesis typically involves esterification of benzoylformic acid derivatives with methanol under acidic or catalytic conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Use anhydrous methanol or dichloromethane to avoid hydrolysis.
  • Catalysts : Employ sulfuric acid or p-toluenesulfonic acid for esterification efficiency. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which analytical methods are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H NMR (δ 3.8–4.1 ppm for methoxy groups; δ 7.2–8.1 ppm for aromatic protons) and 13^{13}C NMR confirm structural integrity.
  • Mass spectrometry : ESI-MS (m/z ≈ 228 [M+H]+) verifies molecular weight.
  • IR spectroscopy : Peaks at 1720–1700 cm1^{-1} (ester C=O) and 2550–2450 cm1^{-1} (S-CH3_3) validate functional groups. Cross-referencing these methods resolves ambiguities in structural assignments .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as:

  • A pharmacophore precursor for thiazole or triazole-based drug candidates.
  • A building block in synthesizing enzyme inhibitors (e.g., kinase or protease inhibitors) due to its thiomethyl and ester moieties. Recent studies highlight its role in developing antimetabolites targeting cancer cell pathways .

Advanced Research Questions

Q. How can researchers mitigate contradictory spectroscopic data when analyzing derivatives of this compound?

  • Multi-technique validation : Combine 1^1H-13^{13}C HSQC NMR with high-resolution MS to resolve overlapping signals.
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts and compare with experimental data.
  • Isotopic labeling : Introduce 13^{13}C or 15^{15}N labels to track specific functional group interactions .

Q. What strategies improve the regioselectivity of nucleophilic substitutions on this compound?

  • Electronic effects : Electron-withdrawing groups (e.g., -NO2_2) at the para position enhance reactivity at the thiomethyl site.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2_2 reactions.
  • Catalytic systems : Pd/Cu-mediated cross-coupling reactions achieve >80% selectivity for aryl-thioether derivatives .

Q. How do structural modifications of this compound influence its bioavailability in preclinical models?

  • LogP optimization : Introducing hydrophilic groups (e.g., -OH) reduces LogP from 2.5 to 1.8, enhancing aqueous solubility.
  • Metabolic stability : Fluorination at the benzoyl ring decreases CYP450-mediated oxidation, extending half-life in rodent plasma (t1/2_{1/2} from 2h to 5h).
  • In vitro assays : HepG2 cell uptake studies correlate ester hydrolysis rates with cytotoxicity (IC50_{50} values range: 10–50 μM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

  • Reproducibility checks : Verify catalyst purity (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) and moisture levels in solvents.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., disulfides from thiomethyl oxidation).
  • Statistical design : Apply DOE (Design of Experiments) to isolate critical variables (e.g., temperature vs. stoichiometry) .

Methodological Recommendations

Q. What protocols ensure safe handling and storage of this compound?

  • Storage : Keep under argon at –20°C to prevent oxidation of the thiomethyl group.
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions).
  • Waste disposal : Neutralize acidic byproducts with NaHCO3_3 before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.